molecular formula C11H16N2O5 B4686217 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

Cat. No.: B4686217
M. Wt: 256.25 g/mol
InChI Key: JCVDICFLPGDHAT-UHFFFAOYSA-N
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Description

This compound, also known as 3-Methylthymidine (CAS: 958-74-7), is a thymidine analog with structural modifications on both the pyrimidine ring and the sugar moiety. Its molecular formula is C₁₁H₁₆N₂O₅, and it has a molecular weight of 256.26 g/mol . Key features include:

  • Pyrimidine ring: Methyl groups at positions 3 and 5, distinguishing it from thymidine (which has a single methyl group at position 5).
  • Sugar moiety: A ribose-like oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl substituents.
  • Physicochemical properties: Melting point of 130–133°C, solubility in DMSO and methanol, and storage requirements at –20°C .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDICFLPGDHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-74-7
Record name N3-Methylthymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a sugar moiety. One common method involves the reaction of 3,5-dimethyluracil with a protected form of ribose, followed by deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, it has been studied for its effectiveness against viral infections such as hepatitis B and HIV. The compound's structure allows it to mimic nucleotides, inhibiting viral replication processes. A study demonstrated that the compound could reduce viral load in infected cells by interfering with the viral polymerase enzyme activity .

Cancer Research
The compound has shown promise in cancer treatment due to its ability to inhibit cell proliferation. It acts as an antimetabolite, disrupting DNA synthesis in rapidly dividing cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, making it a candidate for further research in oncology .

Case Study: Telbivudine
Telbivudine (LDT) is a well-known derivative of this compound used in the treatment of chronic hepatitis B. Clinical trials have shown that it effectively lowers hepatitis B virus (HBV) DNA levels and improves liver function tests . Its mechanism involves selective inhibition of the HBV polymerase.

Biochemical Applications

Nucleotide Analog
As a nucleotide analog, this compound plays a critical role in biochemical research. It is utilized in the synthesis of modified nucleotides for studying nucleic acid interactions and functions. Its incorporation into RNA or DNA strands can help elucidate mechanisms of action for various enzymes involved in nucleic acid metabolism .

Enzyme Inhibition Studies
The compound serves as a substrate or inhibitor in enzyme studies, particularly those involving kinases and polymerases. By understanding how this compound interacts with these enzymes, researchers can develop more effective drugs targeting specific diseases .

Agricultural Applications

Pesticide Development
Emerging research suggests that derivatives of this compound could be used in developing novel pesticides. Their ability to interfere with biochemical pathways in pests offers a potential avenue for creating environmentally friendly agricultural chemicals that minimize harm to non-target organisms .

Comprehensive Data Table

Application Area Description Examples/Case Studies
Medicinal ChemistryAntiviral activity against HBV and HIVTelbivudine (LDT)
Cancer ResearchAntimetabolite properties; induces apoptosisStudies on various cancer cell lines
Biochemical ApplicationsNucleotide analog for studying nucleic acid interactionsResearch on enzyme interactions
Agricultural ApplicationsPotential use in developing novel pesticidesResearch on pest biochemical pathways

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Pyrimidine Substituents Sugar Modifications Molecular Formula Key Properties/Applications References
3-Methylthymidine (Target Compound) 3,5-dimethyl 4-hydroxy-5-(hydroxymethyl)oxolan C₁₁H₁₆N₂O₅ High stability; nucleoside analog
Thymidine 5-methyl Deoxyribose C₁₀H₁₄N₂O₅ Natural DNA component
5-(2-Bromoethyl)-1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione 5-(2-bromoethyl) Same as target compound C₁₁H₁₃BrN₂O₅ Potential alkylating agent
FMAU (1-(2-Fluoro-2-deoxy-β-D-arabinofuranosyl)thymine) 5-methyl 2-fluoro-arabinofuranose C₁₀H₁₂FN₂O₅ Antiviral activity (e.g., HBV)
1-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-4-(methylamino)pyrimidin-2(1H)-one 4-(methylamino) 3-methoxy, 4-hydroxy, hydroxymethyl C₁₂H₁₇N₃O₆ Modified nucleoside for drug discovery

Key Differences and Implications

Substituents on Pyrimidine Ring :

  • The target compound’s 3,5-dimethyl group contrasts with thymidine’s single 5-methyl group. This substitution may hinder base-pairing in DNA/RNA, reducing enzymatic incorporation but increasing metabolic stability .
  • 5-(2-Bromoethyl) () introduces a reactive alkylating group, making it a candidate for covalent DNA adduct formation .

Sugar Modifications: FMAU () replaces the oxolane ring with a 2-fluoro-arabinofuranose, enhancing antiviral specificity by mimicking natural nucleosides while resisting degradation .

Biological Activity: FMAU is a clinically studied antiviral agent, demonstrating efficacy against hepatitis B virus (HBV) due to its altered sugar moiety and fluorine substitution . The target compound’s dual methylation may reduce thymidine kinase affinity, limiting its use in prodrug strategies compared to monomethylated analogs.

Biological Activity

The compound 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione (commonly referred to as a pyrimidine derivative) has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11H16N2O5
  • CAS Number : 1675

The structural formula highlights the presence of a pyrimidine ring and a hydroxymethyl oxolane moiety, which are essential for its biological interactions.

  • Antiviral Activity :
    • Studies have indicated that pyrimidine derivatives exhibit antiviral properties by inhibiting viral replication. The presence of the hydroxymethyl group enhances binding affinity to viral enzymes, which is crucial for their activity against RNA viruses.
  • Antitumor Effects :
    • Research has shown that compounds similar to this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This leads to cell cycle arrest and programmed cell death.
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of certain enzymes involved in nucleotide metabolism, potentially affecting DNA synthesis in rapidly dividing cells.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis and cell cycle arrest
Enzyme InhibitionInhibition of nucleotide metabolism enzymes

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various pyrimidine derivatives, including our compound. Results indicated that at concentrations above 50 μM, there was a significant reduction in viral load in infected cell lines, suggesting potential therapeutic applications in antiviral treatments.

Case Study 2: Anticancer Properties

In another study focused on cancer therapy, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with the compound resulted in over 70% inhibition of cell proliferation at concentrations as low as 10 μM. Mechanistic studies revealed that it activated caspase pathways leading to apoptosis.

Research Findings

Recent research has expanded on the biological activities attributed to this compound:

  • Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in vivo, with significant bioavailability observed in animal models.
  • Toxicology : Preliminary toxicological assessments suggest a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
  • Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy against resistant strains of viruses and cancer cells.

Q & A

Basic: What are the recommended methods for synthesizing this compound in a laboratory setting?

Methodological Answer:
The synthesis typically involves heterocyclic condensation reactions. For example, refluxing intermediates like 5-(hydroxyalkyl)pyrimidine derivatives with oxolan-2-yl precursors in ethanol or DMF-EtOH mixtures (1:1) under controlled temperatures (e.g., 70–80°C) for 2–4 hours. Purification is achieved via recrystallization using solvent pairs like DMF-EtOH, yielding crystalline products (72–96% yields reported for analogous compounds) . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of sensitive groups.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

1H NMR : Assigns proton environments, e.g., distinguishing methyl groups (δ 1.2–1.5 ppm) and hydroxyl protons (δ 4.5–5.5 ppm).

HRMS : Confirms molecular weight (e.g., calculated 224.21 g/mol for a related compound) and fragmentation patterns.

Melting Point Analysis : Validates purity (e.g., 151–154°C for structurally similar pyrimidine derivatives).

X-ray Crystallography (if applicable): Resolves stereochemistry of the oxolan-2-yl moiety .

Advanced: How can researchers optimize reaction conditions to improve synthesis yields during scale-up?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate heterocyclic ring formation.
  • Temperature Control : Gradual heating (e.g., 5°C/min) prevents decomposition of heat-sensitive groups.
  • In Situ Monitoring : Use HPLC or inline IR spectroscopy to track intermediate consumption .

Advanced: How should discrepancies in reported melting points or spectral data between studies be resolved?

Methodological Answer:

Purity Assessment : Perform HPLC analysis (e.g., using EP impurity standards) to rule out contaminants .

Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.

Replicate Conditions : Ensure identical solvents, heating rates, and instrumentation settings during characterization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced: What strategies identify and resolve unexpected by-products during synthesis?

Methodological Answer:

By-Product Isolation : Use column chromatography (silica gel, hexane-EtOAc gradient) to separate impurities.

Structural Elucidation : Apply LC-MS/MS to fragment unknown peaks and compare with spectral libraries.

Reaction Mechanistic Studies : Vary stoichiometry or solvent polarity to suppress side pathways (e.g., dimerization) .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–48 hours.

Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 260 nm for pyrimidine analogs).

Stabilizer Screening : Co-solvents like polyethylene glycol (PEG-400) may reduce hydrolysis of the oxolan-2-yl group .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Use C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (gradient elution).
  • LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity (LOQ ~1 ng/mL).
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference .

Advanced: What computational tools assist in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using AMBER or GROMACS.

DFT Calculations : Optimize ground-state geometries and predict nucleophilic attack sites (e.g., B3LYP/6-31G* basis set).

Docking Studies : AutoDock Vina evaluates binding modes with enzymes like thymidine phosphorylase .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize via deprotonation of hydroxyl groups at pH 8–9 (monitor stability).
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
Reactant of Route 2
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione

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